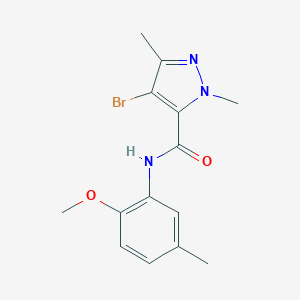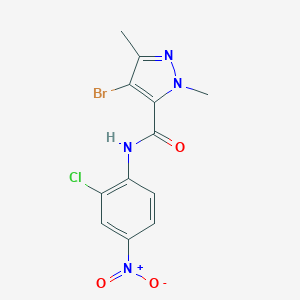
4-BROMO-N~5~-(2-CHLORO-4-NITROPHENYL)-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4-BROMO-N~5~-(2-CHLORO-4-NITROPHENYL)-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves several steps. One common method includes the reaction of 4-bromopyrazole with 2-chloro-4-nitroaniline under specific conditions to form the desired product . The reaction typically requires the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as palladium, to facilitate the coupling reaction . Industrial production methods may involve optimization of reaction conditions, such as temperature and pressure, to maximize yield and purity.
Analyse Chemischer Reaktionen
4-BROMO-N~5~-(2-CHLORO-4-NITROPHENYL)-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized products, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-BROMO-N~5~-(2-CHLORO-4-NITROPHENYL)-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-BROMO-N~5~-(2-CHLORO-4-NITROPHENYL)-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
4-BROMO-N~5~-(2-CHLORO-4-NITROPHENYL)-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:
4-bromo-1H-pyrazole: A simpler compound with a similar pyrazole core but lacking the additional functional groups.
2-chloro-4-nitroaniline: A related compound that shares the nitro and chloro substituents but lacks the pyrazole and carboxamide groups.
1,3-dimethyl-1H-pyrazole-5-carboxamide: A compound with a similar pyrazole and carboxamide structure but without the bromine and nitro groups.
Eigenschaften
Molekularformel |
C12H10BrClN4O3 |
|---|---|
Molekulargewicht |
373.59g/mol |
IUPAC-Name |
4-bromo-N-(2-chloro-4-nitrophenyl)-2,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H10BrClN4O3/c1-6-10(13)11(17(2)16-6)12(19)15-9-4-3-7(18(20)21)5-8(9)14/h3-5H,1-2H3,(H,15,19) |
InChI-Schlüssel |
ZISJDRXOSYQNNM-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1Br)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C |
Kanonische SMILES |
CC1=NN(C(=C1Br)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


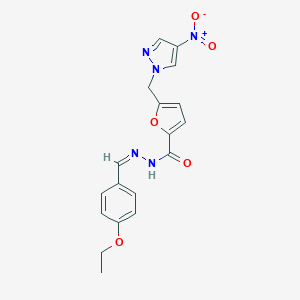
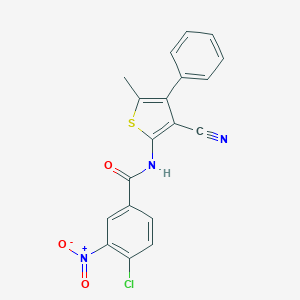
![N-[4-(N-benzoylethanehydrazonoyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B450577.png)
![4-{[(4-Bromophenyl)acetyl]amino}benzamide](/img/structure/B450578.png)
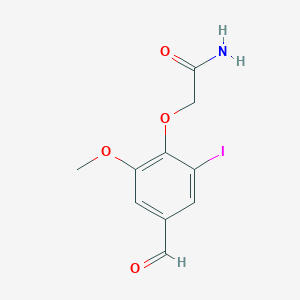
![4-chloro-N-[(4-chlorophenyl)methyl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B450581.png)
![3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(2-methyl-4-nitrophenyl)benzamide](/img/structure/B450582.png)
![N-BENZYL-5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE](/img/structure/B450584.png)
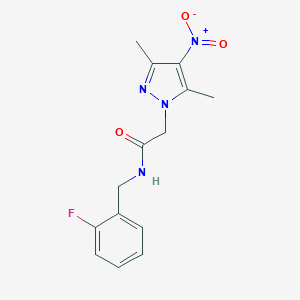
![Isopropyl 4-ethyl-5-methyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B450587.png)
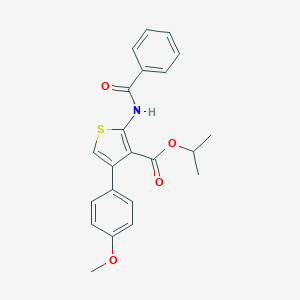
![N-{3-[N-(5-chloro-2-methoxybenzoyl)ethanehydrazonoyl]phenyl}-2-methylbenzamide](/img/structure/B450590.png)
![Ethyl 4-(3,4-dimethylphenyl)-2-[(2-methyl-3-furoyl)amino]thiophene-3-carboxylate](/img/structure/B450593.png)
